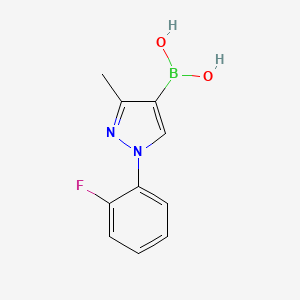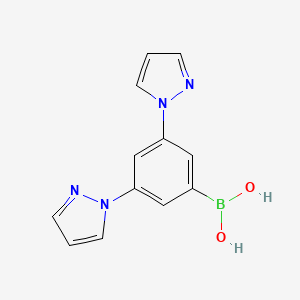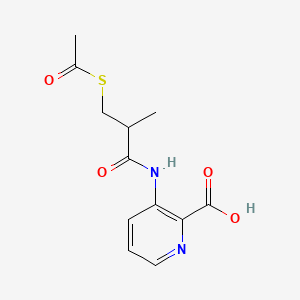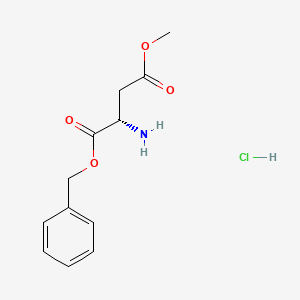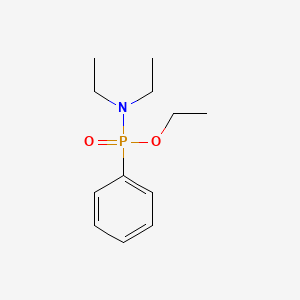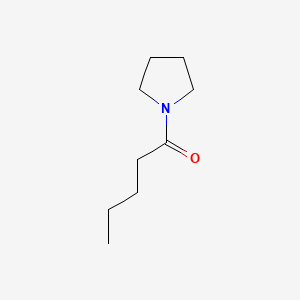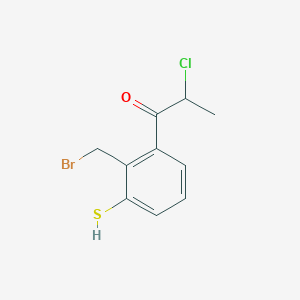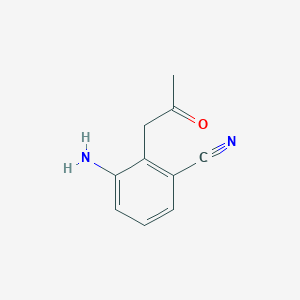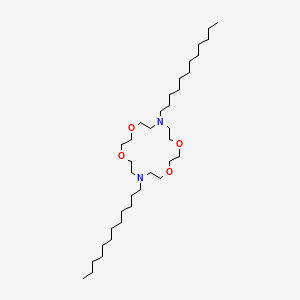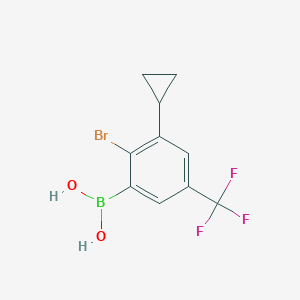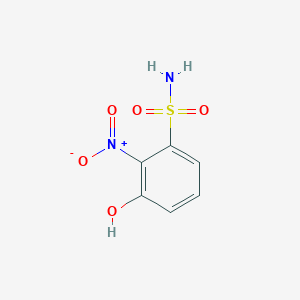![molecular formula C11H10N2 B14067125 Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile CAS No. 102606-35-9](/img/structure/B14067125.png)
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[322]nona-6,8-diene-6,7-dicarbonitrile is a bicyclic organic compound with the molecular formula C₁₁H₁₀N₂ This compound is characterized by its unique bicyclo[322]nona-6,8-diene framework, which includes two cyano groups attached at the 6 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a suitable diene with a dienophile that contains cyano groups. For example, the reaction of cyclopentadiene with maleonitrile under controlled conditions can yield the desired bicyclic diene-dicarbonitrile compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a catalyst, such as palladium on carbon, can convert the cyano groups to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups and bicyclic framework. These interactions can influence various biochemical pathways, depending on the specific application. For example, in enzyme studies, the compound may act as an inhibitor or activator by binding to the active site or allosteric sites of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.2]nona-6,8-diene: Lacks the cyano groups, making it less reactive in certain chemical reactions.
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarboxylate: Contains carboxylate groups instead of cyano groups, leading to different reactivity and applications.
Bicyclo[3.2.2]nona-6,8-diene-6,7-dimethyl: Substituted with methyl groups, affecting its steric and electronic properties.
Uniqueness
Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential for further functionalization. This makes it a versatile compound in synthetic organic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
102606-35-9 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile |
InChI |
InChI=1S/C11H10N2/c12-6-10-8-2-1-3-9(5-4-8)11(10)7-13/h4-5,8-9H,1-3H2 |
InChI-Schlüssel |
NDHOSZAFUBJTMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC(C1)C(=C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


